4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
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Overview
Description
The compound “4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, a methoxyphenyl group, and a nitrobenzamide group .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical and Chemical Properties Analysis
One of the synthesized imidazo[1,2-a]pyridines, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine, is a white solid with a melting point of 136–137 °C .Scientific Research Applications
Radiolabeling and Imaging
One application involves the development of radiolabeled compounds for imaging. For example, [11C]L-159,884, a compound closely related in structure, has been developed as a potent and selective ligand for AT1 receptors, useful in angiotensin II, AT1 receptor imaging. This involves the preparation of radiotracers for potential applications in medical imaging and diagnosis (Hamill et al., 1996).
Synthesis and Rearrangements
Research has been conducted on the synthesis of compounds with similar structures and their rearrangements. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles have been explored, highlighting the chemical versatility and potential for creating diverse molecular frameworks (Khalafy et al., 2002).
Antineoplastic Activity
Compounds with similar structural motifs have been investigated for their antineoplastic activity. For instance, a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to exhibit variable degrees of antineoplastic activity against certain cell lines. This suggests potential applications in cancer treatment and drug development (Abdel-Hafez, 2007).
Cytotoxicity and Anticancer Potential
Further studies have focused on the cytotoxicity of related compounds. For example, the synthesis and in vitro cytotoxicity evaluation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones against cancer cell lines reveal significant cytotoxic effects, offering a foundation for anticancer drug discovery (Hour et al., 2007).
Crystal Structure Analysis
Crystal structure analysis of compounds bearing the imidazo[1,2-a]pyridine ring system, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, provides insights into their molecular geometry, which is crucial for understanding their interaction mechanisms and potential applications in material science and molecular engineering (Koudad et al., 2015).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been recognized for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the biochemical pathway involved .
Biochemical Pathways
These could include pathways related to viral replication (for antiviral activity), gastric acid secretion (for antiulcer activity), bacterial cell wall synthesis (for antibacterial activity), cell cycle regulation (for anticancer activity), and neurotransmission (for GABA A receptor modulation) .
Result of Action
Based on the known bioactivity of imidazo[1,2-a]pyridines, the effects could potentially include inhibition of viral replication, reduction of gastric acid secretion, inhibition of bacterial cell wall synthesis, disruption of cell cycle regulation, and modulation of gaba a receptor activity .
Future Directions
Imidazo[1,2-a]pyridines have shown significant potential in medicinal chemistry due to their diverse bioactivity. Future research could focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further investigation into the bioactivity of these compounds could lead to the development of new therapeutic agents.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c1-30-15-8-5-13(6-9-15)19-20(25-11-3-2-4-18(25)23-19)24-21(27)14-7-10-16(22)17(12-14)26(28)29/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZCOYJRWSSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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